2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-
Description
The compound 2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- features a 2-oxazolidinone core, a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. Its structure is characterized by:
- A 3-phenyl substituent on the oxazolidinone ring, contributing steric bulk and aromatic interactions.
- A 5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl] group, which introduces a propargyloxy methyl moiety.
Oxazolidinones are well-documented for their antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis . The propargyl group in this compound may influence pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to simpler alkyl or halogenated derivatives.
Properties
CAS No. |
42468-58-6 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-phenyl-5-(3-phenylprop-2-ynoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H17NO3/c21-19-20(17-11-5-2-6-12-17)14-18(23-19)15-22-13-7-10-16-8-3-1-4-9-16/h1-6,8-9,11-12,18H,13-15H2 |
InChI Key |
FGYQEJRMJGITMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)COCC#CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Oxazolidinone Formation with Subsequent Propargylation
Methodology ():
- Ring formation : React 3-phenyl isocyanate with epichlorohydrin in dimethylformamide (DMF) with LiCl catalyst at 90-100°C for 3 hours
Phenyl-NCO + epichlorohydrin → 5-chloromethyl-3-phenyl-2-oxazolidinone
- Propargyl ether installation : Treat intermediate with 3-phenyl-2-propyn-1-ol under Mitsunobu conditions (DIAD/PPh₃) or SN2 substitution using NaH in THF
| Step | Temp (°C) | Time (h) | Yield (%) | Purity Control |
|---|---|---|---|---|
| 1 | 95 | 3 | 68-72 | Recrystallization (MeOH) |
| 2 | 0→25 | 12 | 55-60 | Column chromatography (hexane:EtOAc 3:1) |
One-Pot CO₂-Mediated Cyclization ()
- Uses CO₂ atmosphere to prevent racemization during cyclization
- Sequential reaction:
3-R₂-4-R₁-aniline + epichlorohydrin → amino alcohol intermediate → CO₂ cyclization → hydroxymethyl intermediate → propargylation
Advantages : - 15-20% higher enantiomeric excess compared to traditional methods
- Eliminates need for chiral catalysts
Propargyloxy Precursor Route
Modified Friedel-Crafts pathway ():
- Synthesize 5-(bromomethyl)-3-phenyl-2-oxazolidinone via bromination
- Couple with 3-phenyl-2-propyn-1-ol using K₂CO₃ in acetonitrile at 50°C
| Method | Total Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| 1 | 42-48 | 98.5 | High | $$ |
| 2 | 55-62 | 99.8 | Moderate | $$$$ |
| 3 | 38-45 | Racemic | High | $ |
- Steric effects : Bulky propargyl group requires elevated temps (70-80°C) for complete substitution
- Storage : Intermediate chloromethyl derivatives show 12% decomposition after 30 days at -20°C
- Analytical validation : LC-MS (m/z 348.1 [M+H]⁺) and ¹H NMR (δ 4.85 ppm, -OCH₂C≡C-) essential for quality control
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or propynyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized oxazolidinone derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .
Scientific Research Applications
2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell .
Comparison with Similar Compounds
Key Observations:
3-Substituent Role :
- The 3-phenyl group in the target compound provides greater steric bulk compared to Linezolid’s morpholinyl group or ethyl substituents . This may hinder binding to bacterial ribosomes but enhance interactions with hydrophobic pockets.
- Trifluoromethylphenyl derivatives (e.g., ) exhibit increased metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound.
Propargyl moieties are reactive in click chemistry applications, suggesting utility in targeted drug delivery or bioconjugation strategies.
Physicochemical Properties
- Metabolic Stability : Propargyl groups are susceptible to oxidative metabolism, which may shorten half-life compared to fluorinated analogs .
Biological Activity
2-Oxazolidinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound, 2-Oxazolidinone, 3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- , has garnered attention due to its potential applications in medicinal chemistry and agriculture. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
The compound's chemical structure can be summarized as follows:
- Molecular Formula: C₁₅H₁₅NO₂
- Molecular Weight: 245.29 g/mol
- CAS Number: 703-56-0
- Physical Properties:
- Density: 1.24 g/cm³
- Boiling Point: 251.6°C
- Melting Point: 120-122°C
Antimicrobial Activity
Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxazolidinone derivatives, which were tested against different microbial strains. The results demonstrated that certain modifications to the oxazolidinone structure enhance its antibacterial efficacy .
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | P. aeruginosa | 18 |
Antihyperglycemic Activity
Oxazolidinones have also been studied for their potential in managing diabetes. A series of derivatives, including those structurally similar to our compound, were evaluated for their antihyperglycemic effects in streptozotocin-induced diabetic models. Notably, one derivative reduced blood glucose levels significantly, indicating that structural modifications can lead to enhanced biological activity .
| Compound | Blood Glucose Reduction (%) | Model Used |
|---|---|---|
| Compound D | 54% | STZ Model |
| Compound E | 71% | SLM Model |
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study published in Bioorganic & Medicinal Chemistry Letters focused on the synthesis of oxazolidinone derivatives and their antimicrobial properties. The researchers found that specific substitutions on the oxazolidinone ring led to increased activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics . -
Case Study on Antihyperglycemic Effects:
In another study, a series of oxazolidinone derivatives were synthesized and tested for their ability to lower blood glucose levels in diabetic rats. The findings indicated that compounds with specific functional groups showed significant antihyperglycemic activity, making them potential candidates for further development as diabetes medications .
Q & A
Q. What are efficient synthetic routes for preparing 3-phenyl-5-(substituted methyl)-2-oxazolidinones?
A one-pot, two-step method using chiral synthons like (S)-1-azido-3-chloropropan-2-yl chloroformate enables efficient 2-oxazolidinone ring construction. This approach involves carbamate intermediates and has been applied to synthesize analogs of Linezolid, a known oxazolidinone antibiotic . Key steps include:
- Step 1 : Formation of carbamate intermediates via nucleophilic substitution.
- Step 2 : Cyclization under mild basic conditions to form the oxazolidinone core. This method minimizes side reactions and improves yield compared to traditional multi-step syntheses.
Q. How can researchers characterize the stereochemistry of 2-oxazolidinone derivatives?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, fluorinated oxazolidinones (e.g., 4-Benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one) have been structurally validated using this method, confirming substituent orientation and ring conformation . Complementary techniques include:
- NMR : and NMR to monitor electronic environments.
- Chiral HPLC : To assess enantiomeric purity (e.g., Zolmitriptan derivatives require >97% purity for pharmacological studies) .
Advanced Research Questions
Q. How can stereoselectivity be optimized in the synthesis of 2-oxazolidinone derivatives?
Stereoselectivity depends on chiral auxiliaries and reaction conditions. For instance, fluorous oxazolidinone auxiliaries enhance diastereomeric excess (de) by leveraging fluorine-directed crystallization . Key strategies:
Q. What methodologies address discrepancies in bioactivity data for 2-oxazolidinone analogs?
Contradictory bioactivity may arise from impurities or structural variations. For example:
- Purity validation : Reference standards (e.g., MM3300.08 and MM3300.09) with quantified impurities (<0.1%) ensure reproducibility in antimicrobial assays .
- Structural analogs : Comparing 3-(3-fluorophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone (antimicrobial) with Zolmitriptan (serotonin receptor agonist) highlights the impact of substituents on target specificity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
